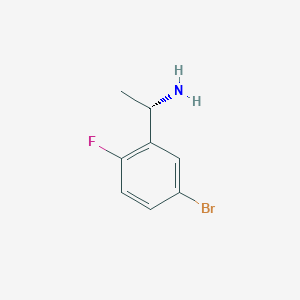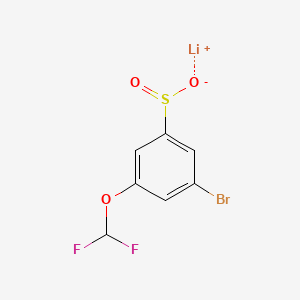
Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is a chemical compound with the molecular formula C7H4BrF2LiO3S. This compound is characterized by the presence of lithium, bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential utility in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate typically involves the reaction of 3-bromo-5-(difluoromethoxy)benzenesulfonyl chloride with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the sulfur atom can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can undergo coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Lithium(1+)3-bromo-5-(propan-2-yl)benzene-1-sulfinate: Similar structure but with a propan-2-yl group instead of a difluoromethoxy group.
Lithium(1+)3-bromo-5-(trifluoromethoxy)benzene-1-sulfinate: Contains a trifluoromethoxy group, which imparts different chemical properties.
Uniqueness
Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is unique due to the presence of the difluoromethoxy group, which influences its reactivity and stability. This makes it particularly useful in applications where specific chemical properties are required .
Propiedades
Fórmula molecular |
C7H4BrF2LiO3S |
|---|---|
Peso molecular |
293.0 g/mol |
Nombre IUPAC |
lithium;3-bromo-5-(difluoromethoxy)benzenesulfinate |
InChI |
InChI=1S/C7H5BrF2O3S.Li/c8-4-1-5(13-7(9)10)3-6(2-4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1 |
Clave InChI |
CQKSQWOPXSTBNB-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=C(C=C(C=C1S(=O)[O-])Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


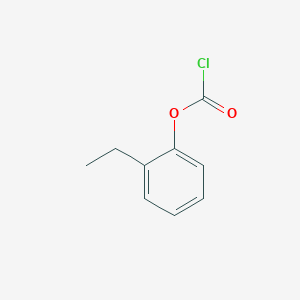
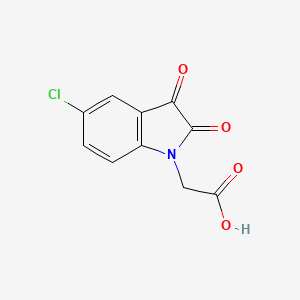

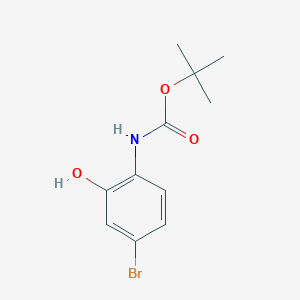
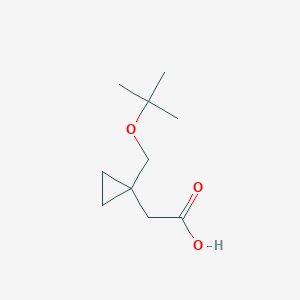
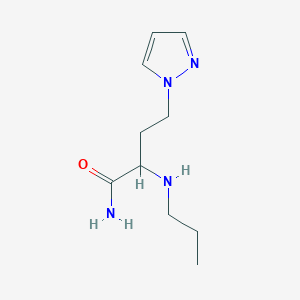
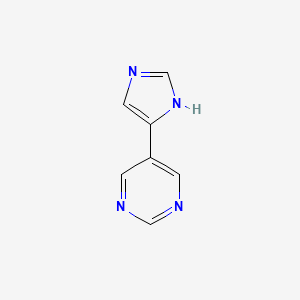
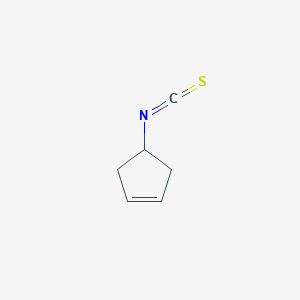
![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
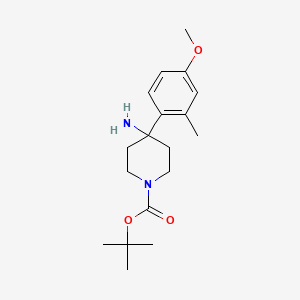
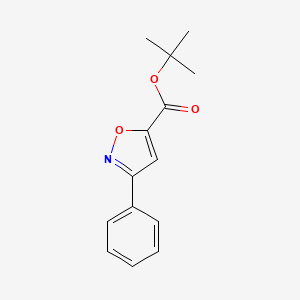
![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)
